N-(4-Aminobenzoyl)-Beta-Alanine is an organic compound with the molecular formula CHNO and a molecular weight of 208.22 g/mol. This compound is classified as an organooxygen and organonitrogen compound, situated within the category of beta-amino acids, which are crucial for protein synthesis and various biological processes . Its structure features a beta-alanine backbone that is substituted with a 4-aminobenzoyl group, contributing to its unique properties and potential applications in medicinal chemistry and biochemistry.
N-(4-Aminobenzoyl)-Beta-Alanine can be sourced from chemical suppliers such as Thermo Scientific and TCI America, which offer it in high purity (greater than 98%) for research purposes . The compound is classified under several categories, including:
The synthesis of N-(4-Aminobenzoyl)-Beta-Alanine typically involves several methods, including:
The synthesis may require specific temperature controls and pH adjustments to optimize yield and purity. The typical melting point for N-(4-Aminobenzoyl)-Beta-Alanine ranges from 150°C to 154°C .
The molecular structure of N-(4-Aminobenzoyl)-Beta-Alanine can be represented as follows:
NC(=O)C(C(=O)O)C(N)=C1=C(C=CC=C1)N
InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14)/i1D,2D,3D,4D
N-(4-Aminobenzoyl)-Beta-Alanine can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in research and development.
N-(4-Aminobenzoyl)-Beta-Alanine has several potential applications primarily in scientific research:
Despite its promising applications, comprehensive research on N-(4-Aminobenzoyl)-Beta-Alanine is still needed to fully understand its potential uses and mechanisms within biological systems .
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: